molecular formula C11H18O2 B15177197 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol CAS No. 84282-46-2

6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol

Cat. No.: B15177197
CAS No.: 84282-46-2
M. Wt: 182.26 g/mol
InChI Key: OVHYGGOAWKXJLR-JXMROGBWSA-N
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Description

6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of both an alkyne and an alkene functional group, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves the alkylation of 2-hexene with iodoethane in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the alkyne and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar alkylation and functional group introduction techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions involving hydroxyl groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-3-methyloct-6-en-1-ol: Similar structure but lacks the alkyne group.

    6-Ethyl-3-methyloct-2-en-4-yne-1-ol: Similar structure but has only one hydroxyl group.

Uniqueness

6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is unique due to the presence of both alkyne and alkene functional groups along with two hydroxyl groups.

Properties

CAS No.

84282-46-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-6-ethyl-3-methyloct-2-en-4-yne-1,6-diol

InChI

InChI=1S/C11H18O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h7,12-13H,4-5,9H2,1-3H3/b10-7+

InChI Key

OVHYGGOAWKXJLR-JXMROGBWSA-N

Isomeric SMILES

CCC(CC)(C#C/C(=C/CO)/C)O

Canonical SMILES

CCC(CC)(C#CC(=CCO)C)O

Origin of Product

United States

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